4-Methyl-3-pyridyl diethylcarbamate

Description

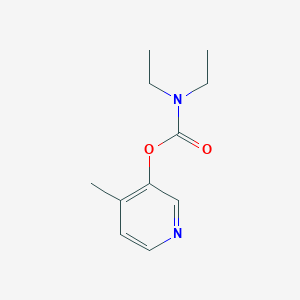

4-Methyl-3-pyridyl diethylcarbamate is a pyridine derivative characterized by a diethylcarbamate functional group attached to the 3-position of the pyridine ring and a methyl substituent at the 4-position. The compound’s structure combines a heteroaromatic pyridine core with a carbamate moiety, which is known to influence both physicochemical properties and biological interactions. For example, pyridine-3-yl diethylcarbamate (a structural analog lacking the 4-methyl group) undergoes iodination at the 4-position via directed ortho metallation , implying that methyl substitution might involve similar regioselective methods.

The diethylcarbamate group is a critical pharmacophore in enzyme inhibition, as demonstrated in studies on butyrylcholinesterase (BuChE) inhibitors. Compounds with this group exhibit binding interactions with BuChE’s catalytic triad (e.g., π-π stacking with Trp82 and hydrogen bonding with His438) . The 4-methyl substituent likely enhances hydrophobic interactions within enzyme active sites or alters steric/electronic properties compared to unsubstituted analogs. Potential applications of this compound include its role as a cholinesterase inhibitor or a synthetic intermediate for pharmaceuticals.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

(4-methylpyridin-3-yl) N,N-diethylcarbamate |

InChI |

InChI=1S/C11H16N2O2/c1-4-13(5-2)11(14)15-10-8-12-7-6-9(10)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

DNAGIDNECWLGAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C=CN=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following compounds are structurally related to 4-methyl-3-pyridyl diethylcarbamate, differing in substituent type, position, or carbamate modifications:

Physicochemical Properties

- Solubility : The diethylcarbamate group in this compound likely improves lipid solubility compared to sodium dithiocarbamates (), enhancing membrane permeability.

- Stability : Methyl substitution at the 4-position confers greater stability than iodine, which can lead to unintended reactions (e.g., dimerization under vacuum) .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is more straightforward than iodinated analogs, avoiding side reactions .

- Bioactivity Optimization : The 4-methyl group balances steric and electronic effects, making it a promising candidate for enzyme inhibition studies .

- Toxicity Considerations : Unlike tobacco-specific nitrosamines (), the carbamate group in the target compound may reduce mutagenic risks, though further toxicological studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.